molecular formula C6H2ClFN2 B14883663 5-Chloro-2-fluoronicotinonitrile

5-Chloro-2-fluoronicotinonitrile

Cat. No.: B14883663
M. Wt: 156.54 g/mol
InChI Key: OZQAQENKRFAJBR-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoronicotinonitrile is a chemical compound with the molecular formula C6H2ClFN2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoronicotinonitrile typically involves the reaction of 2-chloro-5-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride in ethanol and water at room temperature. The intermediate product is then treated with carbonyl diimidazole in dichloromethane under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydroxylamine hydrochloride, carbonyl diimidazole, and various solvents such as ethanol, water, and dichloromethane. Reaction conditions often involve room temperature or reflux conditions, depending on the desired transformation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

5-Chloro-2-fluoronicotinonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. Research is ongoing to elucidate the detailed pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoronicotinonitrile
  • 2,6-Dichloro-5-fluoronicotinonitrile
  • 2-Chloro-5-fluoropyridine-3-carbonitrile

Uniqueness

5-Chloro-2-fluoronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .

Properties

Molecular Formula

C6H2ClFN2

Molecular Weight

156.54 g/mol

IUPAC Name

5-chloro-2-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C6H2ClFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H

InChI Key

OZQAQENKRFAJBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C#N)F)Cl

Origin of Product

United States

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